

# Application Note: Spectrophotometric Determination of Chlorophyll a Concentration

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## Compound of Interest

Compound Name:	Chlorophyll a
Cat. No.:	B7798131

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## Introduction

**Chlorophyll a** is the primary photosynthetic pigment in algae and cyanobacteria, making its concentration a key indicator of phytoplankton biomass in aquatic environments.[\[1\]](#)[\[2\]](#)[\[3\]](#) Spectrophotometry provides a simple, cost-effective, and widely used method for quantifying **chlorophyll a**.[\[4\]](#) This technique relies on extracting chlorophyll pigments from cells using an organic solvent and then measuring the absorbance of light at specific wavelengths.[\[2\]](#) The amount of light absorbed is directly proportional to the pigment concentration, which can be calculated using established equations.

This document provides detailed protocols for two common spectrophotometric methods: the trichromatic method for uncorrected **chlorophyll a** and the monochromatic method with acidification to correct for the presence of pheophytin a, a primary degradation product of **chlorophyll a**.

## Experimental Protocols

### Materials and Reagents

- Equipment:
  - Spectrophotometer with a narrow bandwidth ( $\leq 2$  nm).
  - Centrifuge capable of  $\sim 500 \times g$ .

- Tissue grinder or sonicator.
- Filtration apparatus.
- Glass fiber filters (e.g., 47 mm diameter, 0.7 µm nominal pore size).
- Volumetric flasks and pipettes.
- Centrifuge tubes (15 mL and 50 mL).
- Spectrophotometer cuvettes (1 cm, 5 cm, or 10 cm path length).
- Reagents:
  - 90% Aqueous Acetone Solution: Mix 900 mL of reagent-grade acetone with 100 mL of deionized water. Store in a tightly sealed, dark bottle.
  - Magnesium Carbonate Suspension ( $MgCO_3$ ): Add 1.0 g of powdered  $MgCO_3$  to 100 mL of deionized water.
  - Hydrochloric Acid (HCl), 0.1 N.

Note: Chlorophyll is light and heat sensitive. All procedures should be performed in subdued light, and samples should be kept cold to prevent pigment degradation.

## Sample Collection and Filtration

- Collect a water sample of a known volume (typically 0.5 L to 2 L, depending on the expected algal density).
- Set up the filtration apparatus with a glass fiber filter.
- Filter the known volume of water under a gentle vacuum.
- During the final few seconds of filtration, add approximately 0.2 mL of the  $MgCO_3$  suspension to the filter. This helps to co-precipitate colloidal particles and prevents the sample from becoming acidic during storage.
- Once all water has passed through, allow the filter to dry under vacuum for a few seconds.

- Using forceps, fold the filter in half with the sample side inwards. The filter can be processed immediately or wrapped in aluminum foil, labeled, and stored frozen (-20°C) for later analysis.

## Pigment Extraction

- Place the folded filter into a tissue grinder or a 15 mL centrifuge tube.
- Add a known volume (e.g., 5-10 mL) of 90% acetone solution.
- Macerate the filter using a tissue grinder until it is fully disintegrated. Alternatively, use a sonicator or allow the sample to steep in the dark at 4°C for 12-24 hours to facilitate pigment extraction.
- Transfer the extract and filter slurry to a centrifuge tube (if not already in one). Rinse the grinder with a small amount of 90% acetone and add it to the tube. Bring the total volume of extract to a known final volume (V<sub>extract</sub>).
- Centrifuge the samples at approximately 500 x g for 15-20 minutes to clarify the extract by pelleting the filter and cell debris.
- Carefully decant the clear, colored supernatant into a clean, labeled test tube, ensuring no particulate matter is transferred.

## Spectrophotometric Measurement

### Protocol A: Trichromatic Method (Uncorrected Chlorophyll a)

This method is used to determine **chlorophyll a**, b, and c but does not correct for pheopigments.

- Calibrate the spectrophotometer by setting the absorbance to zero (blanking) with 90% acetone at wavelengths of 750 nm, 664 nm, 647 nm, and 630 nm.
- Transfer the clarified pigment extract to a cuvette. Use a longer path length cuvette (e.g., 5 cm) for samples with low pigment concentrations to increase sensitivity.

- Measure the absorbance (optical density) of the extract at 750 nm, 664 nm, 647 nm, and 630 nm.
- The absorbance reading at 750 nm serves as a turbidity correction and must be subtracted from the readings at the other wavelengths. If the 750 nm reading is greater than 0.005, the sample should be re-centrifuged.
- Calculate the **chlorophyll a** concentration using the appropriate trichromatic equation (see Table 1).

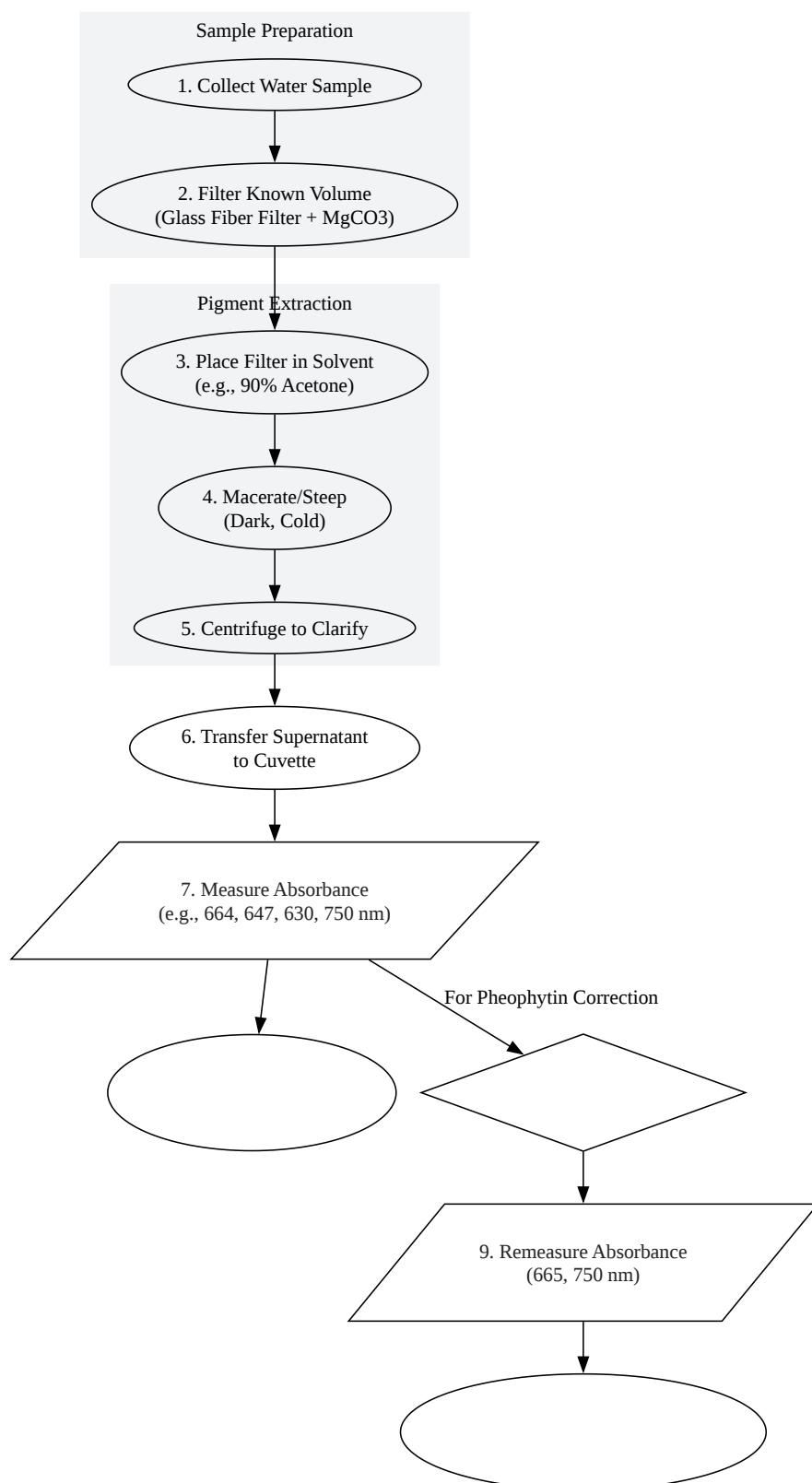
#### Protocol B: Monochromatic Method (Pheophytin-Corrected **Chlorophyll a**)

This method quantifies **chlorophyll a** and corrects for its primary degradation product, pheophytin a.

- Calibrate the spectrophotometer by blanking with 90% acetone at 750 nm and 665 nm.
- Transfer the clarified pigment extract to a cuvette and measure the absorbance at 750 nm (A750\_before) and 665 nm (A665\_before).
- Remove the cuvette from the spectrophotometer. Acidify the extract by adding 0.02 mL of 0.1 N HCl for every 1 mL of extract directly to the cuvette. Mix gently.
- Wait 90 seconds, but no longer than 2 minutes.
- Remeasure the absorbance at 750 nm (A750\_after) and 665 nm (A665\_after).
- Calculate the corrected **chlorophyll a** and pheophytin a concentrations using the appropriate monochromatic equations (see Table 1).

## Data Presentation and Calculations

The concentration of **chlorophyll a** in the original water sample is calculated using the absorbance values and the specific equations for the chosen method and solvent.

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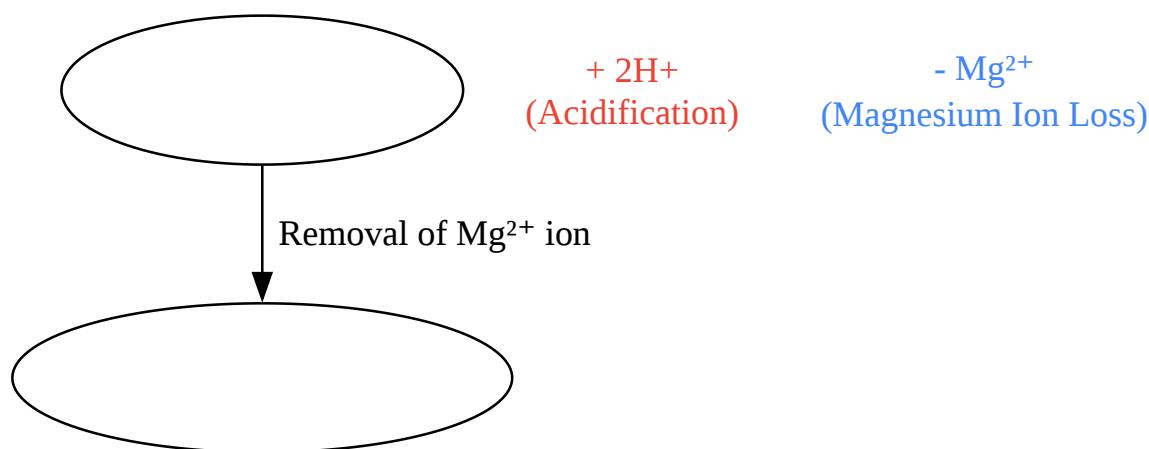
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Table 1: Equations for Calculating **Chlorophyll a** Concentration

Method	Solvent	Equation for Chlorophyll a ( $\mu\text{g/L}$ )	Notes
Trichromatic (Uncorrected)	90% Acetone	$\text{Ca} = [11.85(\text{A}_{664}) - 1.54(\text{A}_{647}) - 0.08(\text{A}_{630})] * (\text{Vextract} / (\text{Vfiltered} * \text{L}))$	Calculates Chl a (Ca), Chl b, and Chl c. Prone to overestimation if pheophytin is present.
Monochromatic (Corrected)	90% Acetone	$\text{Ca} = [26.7 * (\text{A}_{665b} - \text{A}_{665a})] * (\text{Vextract} / (\text{Vfiltered} * \text{L}))$	Calculates pheophytin-corrected Chl a (Ca). Recommended for samples where degradation is likely.
Pheophytin a	90% Acetone	$\text{Pheo a} = [26.7 * (1.7 * \text{A}_{665a} - \text{A}_{665b})] * (\text{Vextract} / (\text{Vfiltered} * \text{L}))$	Calculated from the monochromatic method.
Trichromatic	80% Acetone	$\text{Ca } (\mu\text{g/mL}) = 12.21(\text{A}_{663}) - 2.81(\text{A}_{646})$	Result is in $\mu\text{g/mL}$ of extract; must be converted to $\mu\text{g/L}$ of water.
Trichromatic	100% Methanol	$\text{Ca } (\mu\text{g/mL}) = 16.29(\text{Apeak Chla}) - 8.54(\text{Apeak Chla} - 13.2\text{nm})$	Requires finding the peak absorbance for Chl a (~665 nm).

## Variable Definitions:

- Ca: Concentration of **Chlorophyll a**.
- Pheo a: Concentration of Pheophytin a.

- $A_{\lambda}$ : Absorbance at wavelength  $\lambda$ , corrected for turbidity (i.e.,  $A_{\lambda} = A_{\lambda\_reading} - A_{750\_reading}$ ).
- $A_{665b}$ : Turbidity-corrected absorbance at 665 nm before acidification.
- $A_{665a}$ : Turbidity-corrected absorbance at 665 nm after acidification.
- $V_{extract}$ : Total volume of the solvent extract (in mL).
- $V_{filtered}$ : Volume of the original water sample filtered (in L).
- $L$ : Path length of the spectrophotometer cuvette (in cm).

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